molecular formula C9H7BrClNS B6195578 2-(2-bromophenyl)-1,3-thiazole hydrochloride CAS No. 2680528-96-3

2-(2-bromophenyl)-1,3-thiazole hydrochloride

Cat. No.: B6195578
CAS No.: 2680528-96-3
M. Wt: 276.58 g/mol
InChI Key: NJFIFICLEFMNGC-UHFFFAOYSA-N
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Description

2-(2-bromophenyl)-1,3-thiazole hydrochloride is an organic compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromophenyl)-1,3-thiazole hydrochloride typically involves the reaction of 2-bromobenzaldehyde with thioamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The hydrochloride salt is obtained by treating the resulting thiazole with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromophenyl)-1,3-thiazole hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Coupling: Biaryl thiazole derivatives.

Scientific Research Applications

2-(2-bromophenyl)-1,3-thiazole hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

    Materials Science: It can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 2-(2-bromophenyl)-1,3-thiazole hydrochloride depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring can engage in π-π stacking interactions and hydrogen bonding, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-1,3-thiazole
  • 2-(2-chlorophenyl)-1,3-thiazole
  • 2-(2-fluorophenyl)-1,3-thiazole

Uniqueness

2-(2-bromophenyl)-1,3-thiazole hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom can participate in halogen bonding, enhancing the compound’s binding properties in biological systems. Additionally, the hydrochloride salt form improves its solubility in aqueous solutions, making it more versatile for various applications.

Properties

CAS No.

2680528-96-3

Molecular Formula

C9H7BrClNS

Molecular Weight

276.58 g/mol

IUPAC Name

2-(2-bromophenyl)-1,3-thiazole;hydrochloride

InChI

InChI=1S/C9H6BrNS.ClH/c10-8-4-2-1-3-7(8)9-11-5-6-12-9;/h1-6H;1H

InChI Key

NJFIFICLEFMNGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CS2)Br.Cl

Purity

95

Origin of Product

United States

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